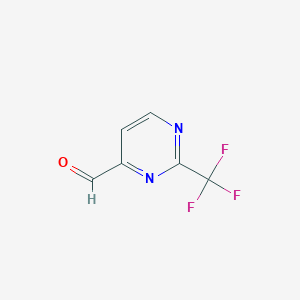

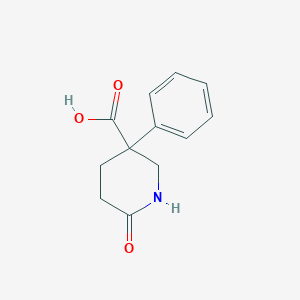

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a highly reactive aldehyde that is used as a building block in the synthesis of various organic compounds. In

科学的研究の応用

Corrosion Inhibition

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM), a compound structurally related to 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde, has been studied for its corrosion inhibition properties. It demonstrates an increase in corrosion rate with the concentration of IPM inhibitor, acting as a mixed-type inhibitor. The inhibition effect is explained by the adsorption of the inhibitor on the surface of carbon steel in hydrochloric acid solution, as shown by gravimetric measurements, polarization studies, and impedance spectroscopy techniques (Ech-chihbi et al., 2017).

Synthesis of Fused-Bicyclic Compounds

A regioselective synthesis approach for trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, like 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde, has been developed. This approach is instrumental in creating fused-bicyclic pyrimidine substrates, which are further derivatized using Suzuki cross-coupling reactions to form structurally and electronically unique GlambdaC base precursors (Beingessner et al., 2008).

Cycloaddition Reactions

The compound undergoes cycloaddition reactions under Lewis acid-catalyzed conditions. The study of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its derivatives highlights the scope and limitations of such reactions, including diastereoselectivity (Noguchi et al., 1997).

Hydrogen-Bonded Frameworks

Research on 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde and related compounds revealed the formation of three-dimensional hydrogen-bonded frameworks and sheets. These frameworks are formed through a combination of N-H...O, C-H...O, and C-H...pi(arene) hydrogen bonds, indicating potential applications in materials science (Low et al., 2007).

Synthetic Pathways for Fused Polycyclic Pyrimidines

Studies on the synthesis pathways for fused polycyclic pyrimidines, starting from pyrido[1,2-a]pyrimidine derivatives, show the potential for creating a broad spectrum of biologically active compounds. This includes antibacterial, fungicidal, antiviral, and antitumor agents (Harutyunyan, 2016).

Interaction with Glycine Esters

Research on the interaction of derivatives of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters offers insights into the synthesis of new biologically active compounds, specifically derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).

特性

IUPAC Name |

2-(trifluoromethyl)pyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-2-1-4(3-12)11-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEZDCQHDZFRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2884475.png)

![5-Ethyl-4-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2884476.png)

![Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2884478.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)

![1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884490.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)

![2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2884495.png)